6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Description
6'-Amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a spirocyclic heterocyclic compound featuring fused pyrano[2,3-c]pyrazole and indole moieties. Its structural complexity arises from the spiro junction at the indole C3 position, which connects to a pyranopyrazole system. Key functional groups include a bromine atom at position 4, methyl groups at positions 3' and 5, an amino group at 6', and a nitrile at 5'.
Properties
CAS No. |
314767-76-5 |
|---|---|
Molecular Formula |
C16H12BrN5O2 |
Molecular Weight |
386.20 g/mol |
IUPAC Name |
6'-amino-4-bromo-3',5-dimethyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C16H12BrN5O2/c1-6-3-4-9-11(12(6)17)16(15(23)20-9)8(5-18)13(19)24-14-10(16)7(2)21-22-14/h3-4H,19H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
VOKXBVYTQNVOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C23C(=C(OC4=NNC(=C34)C)N)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Multi-component Reaction Approaches
Taurine-Catalyzed One-Pot Synthesis
A seminal method involves taurine (β-amino sulfonic acid) as a green catalyst for constructing the pyranopyrazole framework. The reaction proceeds via:
- Pyrazolone formation : Ethyl acetoacetate reacts with hydrazine hydrate under taurine activation to generate pyrazolone intermediates.
- Knoevenagel condensation : Benzaldehyde and malononitrile form a cyanoenolate, which undergoes Michael addition with pyrazolone.
- Spirocyclization : Isatin derivatives introduce the indole moiety, followed by spontaneous cyclization to yield the spiro structure.
This method achieves yields of 78–85% under aqueous conditions at room temperature, avoiding toxic solvents.
Fe₃O₄@l-Arginine Nanocatalyst-Mediated Synthesis
Fe₃O₄ nanoparticles functionalized with l-arginine enable a solvent-free, four-component reaction:
- Reactants : Hydrazine, β-keto esters, isatin derivatives, and malononitrile.
- Conditions : 8 mol% catalyst, room temperature, 20–40 min.
| Parameter | Value |
|---|---|
| Yield | 82–90% |
| Purity | >95% (post-recrystallization) |
| Catalyst Reusability | 5 cycles without significant loss |
The magnetic separation of the catalyst simplifies purification, aligning with industrial scalability.
Stepwise Synthesis and Optimization
Intermediate Formation
Synthesis of 4-Bromo-3,5-dimethyl-1H-indole-2-one
Bromination of 3,5-dimethylindole-2-one using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces the bromo substituent selectively at the 4-position.
Conditions :
- NBS (1.1 equiv), DMF, 0°C, 2 h
- Yield: 89%
Pyrano[2,3-c]pyrazole-5-carbonitrile Assembly
Malononitrile reacts with hydrazine hydrate and ethyl acetoacetate in ethanol under reflux to form the pyranopyrazole core. Subsequent aminolysis with ammonium acetate introduces the 6'-amino group.
Spirocyclization and Final Functionalization
The critical spiro junction is formed via acid-catalyzed cyclization:
Comparative Analysis of Methodologies
| Method | Catalyst | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Taurine-Catalyzed | Taurine | Aqueous, RT | 78–85 | Eco-friendly, room temperature |
| Fe₃O₄@l-Arginine | Magnetic nanocatalyst | Solvent-free, RT | 82–90 | Recyclable, rapid |
| Stepwise Bromination | NBS | DMF, 0°C | 89 | Regioselective |
The nanocatalytic approach outperforms traditional methods in yield and sustainability but requires specialized catalyst synthesis. Taurine-mediated reactions offer simplicity but may necessitate longer reaction times for complex substrates.
Challenges and Limitations
- Regioselectivity in Bromination : Competing electrophilic aromatic substitution at the 4- vs. 6-position of the indole ring remains a hurdle, necessitating precise stoichiometric control.
- Spirocycle Stability : The strained spiro junction is prone to ring-opening under strong acidic or basic conditions, complicating purification.
- Scalability : While Fe₃O₄@l-arginine is reusable, large-scale nanoparticle production remains cost-prohibitive.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its complex structure and functional groups.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate interaction.
Receptor Binding: It can act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, synthesis routes, and physicochemical properties. Below is a comparative analysis based on evidence:
Structural and Substituent Variations
Physicochemical Properties
Biological Activity
The compound 6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a novel synthetic derivative belonging to the class of spiro-indole compounds. Its structure suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 442.28 g/mol. The presence of bromine and cyano groups in its structure may contribute to its reactivity and biological efficacy.
Anticancer Properties
Recent studies have indicated that indole derivatives, including spiro-indole compounds, exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
These results demonstrate that the compound significantly inhibits cell proliferation in multiple cancer types, suggesting its potential as a therapeutic agent.
The mechanism through which this compound exerts its anticancer effects includes:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase. This has been corroborated by flow cytometric analyses which showed increased apoptosis in treated cells .
- Molecular Docking Studies : Computational studies have revealed that the compound may bind effectively to tubulin's colchicine site, further supporting its role as a microtubule inhibitor .
Anti-inflammatory and Antioxidant Effects
Indole derivatives are also known for their anti-inflammatory and antioxidant properties. The spiro-indole structure may enhance these effects due to the presence of multiple functional groups that can interact with inflammatory pathways and oxidative stress markers .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | , |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antioxidant | Scavenging free radicals |
Case Studies
- Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation .
- In Vivo Studies : Animal models treated with similar spiro-indole derivatives exhibited reduced tumor sizes compared to controls, indicating potential efficacy in a therapeutic context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
